molecular formula C13H10N2O B12598100 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one CAS No. 916174-48-6

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B12598100
CAS No.: 916174-48-6
M. Wt: 210.23 g/mol
InChI Key: FNBIVYGIAVNNFV-UHFFFAOYSA-N
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Description

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine moiety with a cyclohexa-2,4-dien-1-one ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of pyrrolo[2,3-b]pyridine derivatives with cyclohexa-2,4-dien-1-one under specific conditions. For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide can be refluxed in methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of a pyrrolo[2,3-b]pyridine moiety with a cyclohexa-2,4-dien-1-one ring, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs and induce apoptosis in cancer cells sets it apart from other similar compounds .

Biological Activity

The compound 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Structural Characteristics

This compound contains a cyclohexadiene moiety fused with a pyrrolopyridine derivative , which contributes to its potential reactivity and biological activity. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for its interaction with biological targets.

Molecular Structure

FeatureDescription
Cyclohexadiene A six-membered ring with alternating double bonds
Pyrrolopyridine A fused ring system combining pyrrole and pyridine

Anticancer Properties

Research indicates that This compound exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit key signaling pathways involved in cancer progression:

  • Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) : Compounds similar to this structure have been reported to inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. For instance, certain derivatives demonstrated up to 100-fold potency compared to standard inhibitors like semaxanib .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : Interaction studies reveal significant binding affinity to various receptors involved in cellular signaling.
  • Cell Cycle Arrest : Some studies suggest that the compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence indicates that it may promote apoptosis in malignant cells through intrinsic pathways.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-HydroxyindoleIndole core; Hydroxyl groupAntidepressant
1-MethylpyrrolePyrrole ring; Methyl groupAntimicrobial
5-AminopyrrolidinePyrrolidine; Amino groupNeuroprotective

The unique combination of a pyrrolopyridine core and cyclohexadiene structure in this compound may enhance its reactivity and biological activity compared to simpler analogs.

Synthesis Methods

The synthesis of This compound can be achieved through various methods. One notable approach involves reacting 4-(but-3-yn-1-yl)phenol with propargyl alcohol in the presence of phenyliodine(III) diacetate under controlled conditions. This multi-step process allows for the generation of the target compound while enabling further modifications to enhance its biological properties.

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound against melanoma cells. The results showed significant inhibition of tumor growth and metastasis in mouse models. The study highlighted the importance of structural modifications for enhancing potency against specific cancer types.

Pharmacokinetics and Toxicity Assessment

Another study focused on the pharmacokinetics and toxicity profile of related compounds. It was found that while exhibiting promising anticancer activity, certain derivatives displayed manageable toxicity levels, suggesting potential for therapeutic applications.

Properties

CAS No.

916174-48-6

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenol

InChI

InChI=1S/C13H10N2O/c16-12-4-2-1-3-10(12)9-5-7-14-13-11(9)6-8-15-13/h1-8,16H,(H,14,15)

InChI Key

FNBIVYGIAVNNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CNC3=NC=C2)O

Origin of Product

United States

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